molecular formula C18H19ClN2O3S B2819765 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide CAS No. 1704516-05-1

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide

Cat. No.: B2819765
CAS No.: 1704516-05-1
M. Wt: 378.87
InChI Key: CQVUPIAFICVUPH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a dimethylphenyl group, and an azetidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base, such as triethylamine.

    Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives of the dimethylphenyl group.

    Reduction: Sulfide or thiol derivatives of the sulfonyl group.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Industry

    Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific applications in various industries, such as pharmaceuticals, agrochemicals, and electronics.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-protein complex and inhibiting the protein’s function.

Comparison with Similar Compounds

Similar Compounds

    3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a bromine atom instead of chlorine.

    3-((4-methylphenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a methyl group instead of chlorine.

    3-((4-nitrophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide imparts unique chemical properties, such as increased electron-withdrawing effects and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-3-6-15(9-13(12)2)20-18(22)21-10-17(11-21)25(23,24)16-7-4-14(19)5-8-16/h3-9,17H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUPIAFICVUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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